molecular formula C7H13ClO4S B14535689 1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate CAS No. 62161-81-3

1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate

Cat. No.: B14535689
CAS No.: 62161-81-3
M. Wt: 228.69 g/mol
InChI Key: AHMDEUOWLVOBEP-UHFFFAOYSA-M
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Description

1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate is a chemical compound that belongs to the class of thiolane derivatives It is characterized by the presence of a thiolan-1-ium ring substituted with a prop-2-en-1-yl group and a perchlorate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate typically involves the reaction of a thiolane derivative with a prop-2-en-1-yl halide in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Onionin A1: A thiolan-1-ium derivative with a similar structure but different substituents.

    Garlicnin B1: Another thiolan-1-ium derivative found in garlic with distinct biological activities.

Uniqueness

1-(Prop-2-en-1-yl)thiolan-1-ium perchlorate is unique due to its specific structural features and the presence of the perchlorate anion

Properties

CAS No.

62161-81-3

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

1-prop-2-enylthiolan-1-ium;perchlorate

InChI

InChI=1S/C7H13S.ClHO4/c1-2-5-8-6-3-4-7-8;2-1(3,4)5/h2H,1,3-7H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

AHMDEUOWLVOBEP-UHFFFAOYSA-M

Canonical SMILES

C=CC[S+]1CCCC1.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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